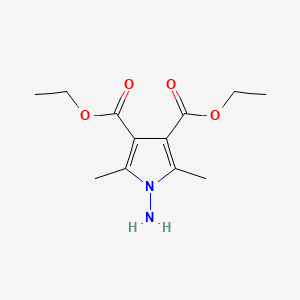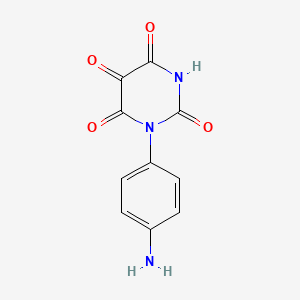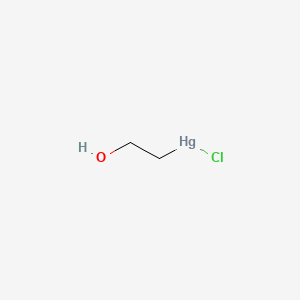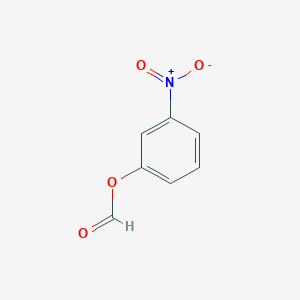
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of amino, methyl, and diethyl ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization to form the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This process can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Cyclization: This reaction can form additional rings, enhancing the compound’s structural complexity.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, anti-inflammatory, and anticancer agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the compound’s specific derivatives and their intended applications.
Comparación Con Compuestos Similares
Compared to other pyrrole derivatives, 1-Amino-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester is unique due to its specific functional groups and structural configuration. Similar compounds include:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound shares a similar core structure but lacks the amino group.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings, exhibiting different biological activities and synthetic routes.
Propiedades
Número CAS |
4815-44-5 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
diethyl 1-amino-2,5-dimethylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-11(15)9-7(3)14(13)8(4)10(9)12(16)18-6-2/h5-6,13H2,1-4H3 |
Clave InChI |
WTTQLASUDGMQIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)






![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)





